molecular formula C15H28O3 B3212211 4-Oxo-pentadecanoic acid CAS No. 109788-69-4

4-Oxo-pentadecanoic acid

Cat. No. B3212211
CAS RN: 109788-69-4
M. Wt: 256.38 g/mol
InChI Key: PFJKZQUXOYQRNT-UHFFFAOYSA-N
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Description

4-Oxo-pentadecanoic acid, also known as 4-ketopentadecanoic acid, is a fatty acid that has been the subject of scientific research due to its potential therapeutic applications. This molecule is a ketone derivative of pentadecanoic acid, which is a saturated fatty acid found in milk, dairy products, and some meats. Researchers have been investigating the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

Synthesis Methods and Derivatives

  • 4-Oxo-pentadecanoic acid and related compounds, such as 4-oxo-2-butenoic acids, are synthesized using various methods, including microwave-assisted aldol-condensation. These acids are valued for their role as biologically active species and intermediates in further chemical derivatizations (Uguen et al., 2021).

Applications in Bioluminescence and Biochemical Assays

  • Pentadecanoic acid, a closely related compound, has been used as a substrate in bioluminescence reaction systems for assaying certain enzymes, such as α-oxidase, derived from cucumber. This demonstrates the potential utility of similar fatty acids in biochemical research (Cho, 2000).

Material Science and Nanotechnology

  • In the realm of material science, the study of fatty acids like pentadecanoic acid and hexadecanoic acid has shed light on their polymorphism and solid-state miscibility. This research is relevant for understanding the physical properties of these substances and their applications in various technologies (Gbabode et al., 2009).
  • 4-Oxo derivatives have been used to demonstrate optical gating in nanofluidic devices. These applications are significant for controlled release systems, sensing technologies, and information processing at the nanoscale (Ali et al., 2012).

Medical Imaging and Diagnostic Research

  • Derivatives of pentadecanoic acid have been synthesized for use in positron emission tomography (PET) to assess myocardial fatty acid metabolism. This application is significant in clinical diagnostics and research into cardiac function (Tu et al., 2010).

Dietary Biomarker Research

  • Pentadecanoic acid (C15:0) is explored as a biomarker for dairy foods intake. This is relevant in nutritional research and epidemiological studies, highlighting the importance of fatty acids as indicators of dietary patterns (Albani et al., 2016).

Future Directions


References

  • Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLoS ONE, 17(5), e0268778

properties

IUPAC Name

4-oxopentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15(17)18/h2-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJKZQUXOYQRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911347
Record name 4-Oxopentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109788-69-4
Record name 4-Oxopentadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109788694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxopentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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